molecular formula C8H14N2O6 B14213687 N-(tert-Butoxycarbonyl)-3-nitro-L-alanine CAS No. 824956-49-2

N-(tert-Butoxycarbonyl)-3-nitro-L-alanine

Cat. No.: B14213687
CAS No.: 824956-49-2
M. Wt: 234.21 g/mol
InChI Key: ZKTGXWRMHUXUJR-YFKPBYRVSA-N
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Description

N-(tert-Butoxycarbonyl)-3-nitro-L-alanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid 3-nitro-L-alanine The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-3-nitro-L-alanine typically involves the protection of the amino group of 3-nitro-L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions are mild, and the product is obtained in good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-3-nitro-L-alanine involves the interaction of its functional groups with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further biochemical or chemical reactions. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-3-nitro-L-alanine can be compared with other Boc-protected amino acids:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of the nitro group.

Properties

CAS No.

824956-49-2

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitropropanoic acid

InChI

InChI=1S/C8H14N2O6/c1-8(2,3)16-7(13)9-5(6(11)12)4-10(14)15/h5H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1

InChI Key

ZKTGXWRMHUXUJR-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C[N+](=O)[O-])C(=O)O

Origin of Product

United States

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